molecular formula C18H20O3 B1369503 4-Ethoxyphenyl 4-propylbenzoate CAS No. 53132-08-4

4-Ethoxyphenyl 4-propylbenzoate

Cat. No.: B1369503
CAS No.: 53132-08-4
M. Wt: 284.3 g/mol
InChI Key: SVCUFJZAUTZZTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxyphenyl 4-propylbenzoate is an organic compound with the molecular formula C18H20O3 and a molecular weight of 284.36 g/mol . It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propylbenzoate moiety. This compound is typically found in a white to yellow powder or crystalline form .

Preparation Methods

The synthesis of 4-Ethoxyphenyl 4-propylbenzoate can be achieved through various synthetic routes. One common method involves the esterification reaction between 4-ethoxyphenol and 4-propylbenzoic acid in the presence of a suitable catalyst . The reaction conditions typically include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The choice of solvent, temperature, and reaction time are critical parameters that can significantly impact the efficiency of the synthesis process .

Comparison with Similar Compounds

4-Ethoxyphenyl 4-propylbenzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and applications in various fields .

Properties

IUPAC Name

(4-ethoxyphenyl) 4-propylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-3-5-14-6-8-15(9-7-14)18(19)21-17-12-10-16(11-13-17)20-4-2/h6-13H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCUFJZAUTZZTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20607656
Record name 4-Ethoxyphenyl 4-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53132-08-4
Record name 4-Ethoxyphenyl 4-propylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20607656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxyphenyl 4-propylbenzoate
Reactant of Route 2
Reactant of Route 2
4-Ethoxyphenyl 4-propylbenzoate
Reactant of Route 3
Reactant of Route 3
4-Ethoxyphenyl 4-propylbenzoate
Reactant of Route 4
Reactant of Route 4
4-Ethoxyphenyl 4-propylbenzoate
Reactant of Route 5
Reactant of Route 5
4-Ethoxyphenyl 4-propylbenzoate
Reactant of Route 6
Reactant of Route 6
4-Ethoxyphenyl 4-propylbenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.